N-Nitrosodibenzylamine

Catalog No.
S580346
CAS No.
5336-53-8
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosodibenzylamine

CAS Number

5336-53-8

Product Name

N-Nitrosodibenzylamine

IUPAC Name

N,N-dibenzylnitrous amide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

RZJLAUZAMYYGMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O

Synonyms

N-Nitroso-N-(phenylmethyl)benzenemethanamine; Dibenzylnitrosamine; N,N-Dibenzylnitrosamine; NSC 338; Nitrosodibenzylamine;

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O

Synthesis:

N-Nitrosodibenzylamine (NDBzA) can be synthesized through various methods, with the most common approach involving the reaction of dibenzylamine with sodium nitrite in an acidic medium. This reaction results in the formation of NDBzA alongside other byproducts, requiring further purification to obtain the desired compound.

Mutagenic Properties:

One of the significant research applications of NDBzA lies in its mutagenic properties. Studies have shown that NDBzA can induce mutations in the DNA of bacteria, such as Salmonella typhimurium. This mutagenic activity is attributed to the presence of the nitroso group (N=O) in the molecule, which can react with DNA bases and cause alterations in their structure.

Carcinogenicity Testing:

NDBzA has been used in carcinogenicity testing to assess the potential cancer-causing effects of various compounds and environmental exposures. Due to its mutagenic properties, NDBzA serves as a positive control in these studies. By comparing the mutagenic activity of the test compound to the known effects of NDBzA, researchers can gain insights into the potential carcinogenic risks associated with the test compound.

N-Nitrosodibenzylamine is an organic compound with the molecular formula C14H14N2OC_{14}H_{14}N_{2}O and a molar mass of 226.3 g/mol. It is classified as a nitrosamine, which are compounds formed by the reaction of nitrites with secondary amines. This particular compound can be identified by its CAS number 5336-53-8. N-Nitrosodibenzylamine is known for its potential mutagenic properties, which has raised concerns regarding its safety in various applications .

The primary mechanism of action of NDBzA is its ability to induce mutations in DNA. The electrophilic N-nitroso group can react with nucleophilic sites in DNA bases, leading to mispairing during replication and ultimately causing mutations []. Further research is needed to fully understand the specific details of this mechanism.

NDBzA is a suspected mutagen and carcinogen. Studies have shown it to be mutagenic to Salmonella typhimurium bacteria, a commonly used model organism for genotoxicity testing []. Due to this, it is likely to be harmful to humans as well.

  • Reduction: It can be reduced to corresponding hydrazines using thiourea dioxide as a sustainable reductant, demonstrating a metal-free reduction pathway .
  • Oxidation: The compound can undergo oxidation to yield benzaldehyde and benzyl alcohol when treated with oxidizing agents such as iodosylbenzene and chloroperoxybenzoic acid .
  • Nitrosation: The nitrosation of dibenzylamine leads to the formation of N-Nitrosodibenzylamine, which has been studied to understand the kinetics involved in this reaction .

N-Nitrosodibenzylamine exhibits significant biological activity, particularly concerning its mutagenic potential. Studies have indicated that it is suspected of causing genetic defects, categorizing it as a germ cell mutagen . Its biological effects are primarily attributed to the nitroso group, which can interact with cellular macromolecules, leading to DNA damage.

The synthesis of N-Nitrosodibenzylamine typically involves the nitrosation of dibenzylamine using nitrous acid or sodium nitrite under acidic conditions. The general procedure is as follows:

  • Preparation of Nitrous Acid: Nitrous acid is generated in situ by mixing sodium nitrite with a strong acid (e.g., hydrochloric acid).
  • Reaction: Dibenzylamine is then added to the solution containing nitrous acid, allowing for the formation of N-Nitrosodibenzylamine.
  • Isolation: The product can be isolated through extraction and purification techniques such as recrystallization or chromatography.

Interaction studies involving N-Nitrosodibenzylamine focus on its reactivity with biological systems and other chemical agents. Its interactions can lead to significant biological consequences, including:

  • DNA Adduct Formation: The compound can form adducts with DNA, which may initiate mutagenic processes.
  • Reactivity with Oxidants: It reacts with various oxidizing agents, which can alter its structure and potentially mitigate some of its harmful effects .

N-Nitrosodibenzylamine shares structural similarities with several other nitrosamines. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Characteristics
N-NitrosodiethylamineC8_8H10_{10}N2_2OKnown for similar mutagenic properties
N-Nitroso-N-methylureaC3_3H8_8N4_4OUsed in studies related to cancer research
N-NitrosoanilineC6_6H6_6N2_2OExhibits strong carcinogenic properties

Uniqueness of N-Nitrosodibenzylamine

What sets N-Nitrosodibenzylamine apart from these compounds is its specific structural arrangement that includes two benzyl groups attached to a nitrogen atom, which influences its reactivity and biological activity. Its unique properties make it a subject of interest in studies focused on understanding the mechanisms of nitrosamine-induced carcinogenesis.

Reference Standards and Impurity Control

Role in Pharmaceutical Quality Control (ANDA/NDA)

The European Medicines Agency (EMA) further emphasizes the necessity of reference standards in its revised general monographs 2034 (Substances for pharmaceutical use) and 2619 (Pharmaceutical preparations), which integrate nitrosamine testing into broader quality control protocols [6]. By adhering to ISO/IEC 17025 and ISO 17034 certification requirements, reference materials like N-Nitrosodibenzylamine ensure consistency in impurity profiling across global regulatory jurisdictions [1] [3].

High-Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry Method Validation

Analytical methodologies for detecting N-Nitrosodibenzylamine rely heavily on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. A validated HPLC/UV method developed by Waters Corporation demonstrated quantitation limits of 10–20 ng/mL for nitrosamines in valsartan and ranitidine APIs, utilizing an XSelect HSS T3 Column (4.6 × 150 mm, 3.5 μm) with a mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile [4]. Linearity was confirmed over 10–1,000 ng/mL (R² ≥ 0.999), with mass confirmation via an ACQUITY QDa Detector [4].

For enhanced sensitivity, LC-MS/MS methods have been optimized for genotoxic nitrosamines such as 1-methyl-4-nitrosospiperazine (MNP). Parameters including specificity, accuracy (80–120% recovery), and intermediate precision (RSD < 21%) were validated per International Council for Harmonisation (ICH) guidelines, achieving detection limits as low as 0.5 ng/mL [5]. These methods are critical for compliance with FDA and EMA mandates requiring nitrosamine levels below acceptable intake (AI) limits [2] [6].

Regulatory Frameworks and Acceptable Intake Limits

FDA and EMA Guidelines for Nitrosamine Impurities

The U.S. Food and Drug Administration (FDA) and EMA have established distinct yet complementary frameworks for nitrosamine control. The FDA’s Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) (August 2023) introduced AI limits based on a Carcinogenic Potency Categorization Approach (CPCA), classifying nitrosamines into potency categories tied to lifetime cancer risk thresholds [2]. For example, Category 1 nitrosamines (high potency) are assigned an AI of 10 ng/day, while Category 5 compounds (lower potency) may permit up to 1,500 ng/day [2] [7].

In contrast, the EMA’s Appendix 2 (October 2023) employs a structure-activity relationship (SAR) model to predict carcinogenic potency, focusing on α-hydroxylation metabolic activation pathways [7]. This approach assigns N-Nitrosodibenzylamine to a potency category based on the presence of deactivating structural features, such as bulky benzyl groups, which reduce metabolic activation likelihood compared to smaller alkyl derivatives [7]. Both agencies require manufacturers to implement risk mitigation strategies, including synthetic route optimization and rigorous API testing [2] [6].

Carcinogenic Potency Categorization Systems

The CPCA and SAR models underpin regulatory AI determinations by evaluating structural and mechanistic factors influencing nitrosamine carcinogenicity. Key criteria include:

  • Activating Features: Linear alkyl chains (e.g., N-Nitrosodimethylamine) enhance α-hydroxylation, increasing carcinogenic potency [7].
  • Deactivating Features: Bulky substituents (e.g., benzyl groups in N-Nitrosodibenzylamine) sterically hinder metabolic activation, lowering potency [7].
  • TD₅₀ Values: Carcinogenic potency databases (CPDB, LCDB) provide TD₅₀ (tumorigenic dose 50%) estimates, which inform category assignments [7].

For N-Nitrosodibenzylamine, the presence of two benzyl groups adjacent to the N-nitroso moiety likely places it in Category 3 or 4 under FDA guidelines, corresponding to an AI of 100–400 ng/day [2] [7]. This categorization aligns with EMA’s SAR-based predictions, which emphasize reduced activation potential due to steric effects [7].

Table 1: Acceptable Intake Limits for N-Nitrosamines

Regulatory BodyCarcinogenic Potency CategoryAI Limit (ng/day)Key Structural Determinants
FDACategory 110Linear alkyl chains
FDACategory 3100Moderate steric hindrance
EMAHigh Potency10High α-hydroxylation potential
EMAModerate Potency100–1,500Bulky substituents

Non-Carcinogenicity in Rodents versus Genotoxicity in Liver

N-Nitrosodibenzylamine demonstrates a paradoxical toxicological profile characterized by the absence of carcinogenic activity in traditional long-term rodent studies while simultaneously exhibiting genotoxic effects in liver tissue [1] [2]. This apparent contradiction has been extensively documented in the scientific literature and represents a significant departure from the typical behavior observed with other nitrosamines.

In traditional carcinogenicity bioassays, N-Nitrosodibenzylamine has been consistently demonstrated to be non-carcinogenic in both rats and mice [1] [2]. Long-term studies involving chronic dietary exposure failed to produce tumors in any organ system, despite the compound's structural similarity to highly carcinogenic nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine [3] [1]. This non-carcinogenic status has been confirmed across multiple independent studies using standard testing protocols established for nitrosamine evaluation.

However, detailed genotoxicity studies have revealed that N-Nitrosodibenzylamine exhibits significant genotoxic activity specifically in liver tissue [1] [4] [2]. The compound demonstrates clear mutagenic activity in Salmonella typhimurium test systems and induces DNA strand breaks in isolated rat hepatocytes [1] [4]. Furthermore, N-Nitrosodibenzylamine shows positive results in the rat liver micronucleus assay and acts as a mitogen in liver tissue, causing sustained proliferation of hepatocytes [1] [2].

The genotoxic effects in liver tissue include the induction of DNA single-strand breaks at significantly lower concentrations than required for other biological effects [4]. Studies using the alkaline elution assay have demonstrated that N-Nitrosodibenzylamine produces significant DNA damage in rat hepatocytes, with the compound being active at concentrations substantially lower than those required for related compounds [4].

Organ-Specific Tumor Induction Patterns

The organ-specific tumor induction patterns of N-Nitrosodibenzylamine differ markedly from those observed with other nitrosamines. While most nitrosamines demonstrate broad organ tropism with consistent tumor induction across multiple tissue types, N-Nitrosodibenzylamine fails to induce tumors in any organ system despite its genotoxic potential [1] [2].

Table 1: Organ-Specific Tumor Induction Patterns in N-Nitrosamines

CompoundLiver TumorsLung TumorsNasal Cavity TumorsEsophageal TumorsBladder TumorsPancreatic TumorsSpecies Specificity
N-Nitrosodibenzylamine (NDBzA)No tumors (non-carcinogenic)No tumorsNo tumorsNo tumorsNo tumorsNo tumorsRats: non-carcinogenic; Mice: non-carcinogenic
N-Nitrosodimethylamine (NDMA)Hepatocellular carcinomaAdenocarcinomaOlfactory carcinomaSquamous cell carcinomaTransitional cell carcinomaRare occurrenceRats and mice: highly susceptible
N-Nitrosodiethylamine (NDEA)Hepatocellular carcinomaAdenocarcinomaOlfactory carcinomaSquamous cell carcinomaTransitional cell carcinomaRare occurrenceRats and mice: highly susceptible
N-Nitrosodibutylamine (NDBA)Hepatocellular carcinomaAdenocarcinomaRare occurrenceRare occurrenceTransitional cell carcinomaRare occurrenceRats and mice: susceptible
N-Nitrosomorpholine (NMOR)Hepatocellular carcinomaAdenocarcinomaOlfactory carcinomaSquamous cell carcinomaRare occurrenceRare occurrenceRats and mice: susceptible

The absence of tumor induction in N-Nitrosodibenzylamine-treated animals contrasts sharply with the consistent multi-organ carcinogenicity observed with structurally related compounds. This pattern suggests that the bulky benzyl substituents may interfere with the metabolic activation pathways necessary for tumor initiation, despite the compound's ability to cause DNA damage in liver tissue [1] [2].

The liver remains the primary target organ for genotoxic effects, with studies demonstrating sustained hepatocyte proliferation and DNA damage specifically in hepatic tissue [2]. However, this genotoxic activity does not translate into tumor formation, indicating that additional factors beyond DNA damage are required for carcinogenesis in this compound class.

Comparative Carcinogenic Potency Across Nitrosamines

N-Nitrosodibenzylamine exhibits dramatically reduced carcinogenic potency compared to other nitrosamines, representing a significant outlier within this compound class. Quantitative comparison reveals that N-Nitrosodibenzylamine is more than 100 times less mutagenic than N-nitrosodimethylamine in standardized assay systems [5] [6].

Table 2: Comparative Carcinogenic Potency Data for N-Nitrosamines

NitrosamineTD50 Value (mg/kg/day)Carcinogenic PotencyRegulatory AI (ng/day)Primary Target OrgansMutagenic Potency
N-Nitrosodimethylamine (NDMA)0.0509Very High96Liver, Lung, Nasal cavityHigh
N-Nitrosodiethylamine (NDEA)0.0265Very High26.5Liver, Lung, Nasal cavityHigh
N-Nitrosodibutylamine (NDBA)0.140High153Liver, BladderHigh
N-Nitrosodipropylamine (NDPA)0.499Moderate499Liver, BladderModerate
N-Nitrosodibenzylamine (NDBzA)Non-carcinogenicNon-carcinogenicNot applicableLiver (genotoxic effects only)Low (>100x less than NDMA)
N-Nitrosomorpholine (NMOR)0.127High127Liver, Lung, Nasal cavityHigh
N-Nitrosopiperidine (NPIP)0.153High153Liver, LungHigh
N-Nitrosopyrrolidine (NPYR)0.440Moderate440Liver, LungModerate

The carcinogenic potency data reveals that N-Nitrosodibenzylamine occupies a unique position within the nitrosamine family. While compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine demonstrate TD50 values in the range of 0.02-0.05 mg/kg/day, indicating very high carcinogenic potency, N-Nitrosodibenzylamine fails to demonstrate any carcinogenic activity in standard rodent bioassays [7] [8].

This dramatic difference in carcinogenic potency correlates with fundamental differences in metabolic activation pathways. The presence of bulky benzyl substituents in N-Nitrosodibenzylamine appears to sterically hinder the alpha-hydroxylation metabolism that is essential for the carcinogenic activity of smaller nitrosamines [9] [10]. This structural feature significantly reduces the compound's ability to form reactive intermediates capable of inducing tumors, despite maintaining some capacity for DNA damage.

The comparative analysis demonstrates that N-Nitrosodibenzylamine represents approximately 0.18% of the mutagenic potency of N-nitrosodimethylamine, placing it among the least active members of the nitrosamine family from a carcinogenic perspective [5] [6]. This finding has important implications for regulatory classification and risk assessment approaches for nitrosamine impurities in pharmaceutical products.

Epigenetic and Mutational Pathways

The epigenetic and mutational pathways involved in N-Nitrosodibenzylamine activity differ substantially from those observed with other nitrosamines, reflecting the unique structural features of this compound and their impact on biological reactivity.

Table 3: Epigenetic and Mutational Pathways of N-Nitrosamines

NitrosaminePrimary DNA AdductPredominant Mutation TypeMetabolic Activation PathwayDNA Repair SusceptibilityEpigenetic ModificationsMutagenic MechanismGenotoxic Potency Relative
N-Nitrosodibenzylamine (NDBzA)Benzyl-DNA adductsG:C→T:A transversionsAlpha-hydroxylation → benzylationModerate (specific to benzyl adducts)DNA methylation changes (minor)Benzylation-mediated DNA damageVery Low (>100x less than NDMA)
N-Nitrosodimethylamine (NDMA)Methyl-DNA adducts (O6-methylguanine)G:C→A:T transitionsAlpha-hydroxylation → methylationHigh (MGMT repair)DNA methylation alterationsAlkylation-mediated DNA damageVery High (reference)
N-Nitrosodiethylamine (NDEA)Ethyl-DNA adducts (O6-ethylguanine)G:C→A:T transitionsAlpha-hydroxylation → ethylationHigh (MGMT repair)DNA methylation alterationsAlkylation-mediated DNA damageVery High (similar to NDMA)
N-Nitrosodibutylamine (NDBA)Butyl-DNA adductsG:C→A:T transitionsAlpha-hydroxylation → butylationHigh (MGMT repair)DNA methylation alterationsAlkylation-mediated DNA damageHigh

The mutational pathways of N-Nitrosodibenzylamine involve benzylation as the primary mechanism for DNA adduct formation [6] [11]. Unlike the smaller nitrosamines that primarily form methyl or ethyl DNA adducts, N-Nitrosodibenzylamine undergoes metabolic activation through alpha-hydroxylation followed by benzylation of DNA bases [6]. This process results in the formation of benzyl-DNA adducts that exhibit distinct mutagenic properties.

The predominant mutation type induced by N-Nitrosodibenzylamine is G:C→T:A transversions, which contrasts with the G:C→A:T transitions typically observed with smaller nitrosamines [6]. Analysis of 81 mutants obtained from liver samples of treated animals revealed that while spontaneous mutations in transgenic mice are characterized by a preponderance of G:C→A:T transitions, mainly at 5'-CpG-3' dinucleotide sites, N-Nitrosodibenzylamine-induced mutations were predominantly transversions, mainly G:C→T:A changes [6].

The molecular characteristics of mutations induced by N-Nitrosodibenzylamine indicate that they arise from specific unidentified DNA adducts, and benzylation appears to be the primary mechanism involved in the formation of these DNA adducts [6]. This benzylation mechanism differs significantly from the methylation and ethylation pathways observed with more potent nitrosamines, potentially explaining the reduced carcinogenic potency of N-Nitrosodibenzylamine.

The epigenetic modifications associated with N-Nitrosodibenzylamine exposure appear to be limited compared to other nitrosamines [12] [13]. While compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine induce significant alterations in DNA methylation patterns and histone modifications, N-Nitrosodibenzylamine produces only minor changes in DNA methylation [12]. This reduced epigenetic impact may contribute to the compound's inability to induce tumors despite its genotoxic potential.

The DNA repair susceptibility of benzyl-DNA adducts formed by N-Nitrosodibenzylamine differs from the well-characterized repair mechanisms for methyl and ethyl adducts [14] [15]. While O6-methylguanine and O6-ethylguanine adducts are efficiently repaired by the MGMT (O6-methylguanine-DNA methyltransferase) system, the repair of benzyl-DNA adducts appears to involve different pathways with potentially different efficiencies [14]. This difference in repair mechanisms may contribute to the distinct mutational spectrum observed with N-Nitrosodibenzylamine.

XLogP3

3.2

Other CAS

5336-53-8

Wikipedia

N-Nitrosodibenzylamine

Dates

Last modified: 08-15-2023

Explore Compound Types